Ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxylate
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Overview
Description
Ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[331]non-6-ene-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxylate typically involves multiple steps, including the formation of the bicyclic core and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyl and phenylethyl groups: These groups can be introduced through alkylation reactions using benzyl and phenylethyl halides.
Sulfonylation: The sulfonyloxy group can be introduced using sulfonyl chlorides under basic conditions.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[33
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxylate would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxylate: can be compared with other diazabicyclo compounds that have similar structural features but different substituents.
Other sulfonyloxy compounds: Compounds with similar sulfonyloxy groups but different core structures.
Uniqueness
The uniqueness of Ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[331]non-6-ene-6-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C32H36N2O5S |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
ethyl 3-benzyl-7-(4-methylphenyl)sulfonyloxy-9-(1-phenylethyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxylate |
InChI |
InChI=1S/C32H36N2O5S/c1-4-38-32(35)31-29-22-33(20-25-11-7-5-8-12-25)21-27(34(29)24(3)26-13-9-6-10-14-26)19-30(31)39-40(36,37)28-17-15-23(2)16-18-28/h5-18,24,27,29H,4,19-22H2,1-3H3 |
InChI Key |
OLKOXUSLZFERTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC2CN(CC1N2C(C)C3=CC=CC=C3)CC4=CC=CC=C4)OS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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